Streptamine

説明

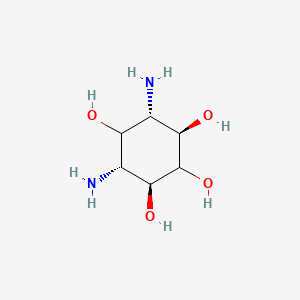

Structure

2D Structure

3D Structure

特性

分子式 |

C6H14N2O4 |

|---|---|

分子量 |

178.19 g/mol |

IUPAC名 |

(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C6H14N2O4/c7-1-3(9)2(8)5(11)6(12)4(1)10/h1-6,9-12H,7-8H2/t1-,2+,3?,4+,5-,6? |

InChIキー |

ANLMVXSIPASBFL-XGNJAFTASA-N |

SMILES |

C1(C(C(C(C(C1O)O)O)N)O)N |

異性体SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)N)O)O)O)N |

正規SMILES |

C1(C(C(C(C(C1O)O)O)N)O)N |

同義語 |

streptamine streptamine sulfate (1:1) streptamine, (myo)-isome |

製品の起源 |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Streptamine Formation

Precursor Identification and Metabolic Flux in Streptamine Biosynthesis

The biosynthetic journey to this compound begins with common central metabolites, which are channeled and modified through a dedicated pathway.

The fundamental building block for the this compound core is derived from D-glucose. researchgate.net The carbon skeleton of glucose is incorporated into the aminocyclitol structure, a process that has been confirmed through isotopic labeling studies. researchgate.net Specifically, D-glucose 6-phosphate serves as a key starting point for the pathway. nih.govresearchgate.net

Myo-inositol, a ubiquitous cyclitol in living organisms, also plays a crucial role as a precursor in the biosynthesis of several aminoglycoside antibiotics, including those containing this compound. nih.gov In the streptomycin (B1217042) biosynthetic pathway, myo-inositol is a key intermediate derived from the cyclization of D-glucose 6-phosphate. nih.govasm.org It is subsequently modified through a series of oxidation and amination reactions to form the aminocyclitol core. nih.gov While early research suggested that myo-inositol directly participates in the pathway, it is now understood to be an intermediate in the conversion of glucose to this compound. asm.org

The conversion of the initial sugar precursors into the this compound scaffold involves critical phosphorylation and dehydrogenation steps. These reactions activate the sugar ring for subsequent transformations.

Phosphorylation: The pathway initiates with the phosphorylation of D-glucose to D-glucose 6-phosphate (G-6-P). nih.gov This intermediate is then cyclized to myo-inositol 1-phosphate. nih.gov Further phosphorylation steps occur on cyclitol intermediates. For instance, ATP:aminocyclitol kinases phosphorylate hydroxyl groups, often para to specific amino groups, creating phosphorylated intermediates that are crucial for subsequent reactions like transamination or transamidination. researchgate.net In the biosynthesis of the streptidine (B14820) moiety of streptomycin, a phosphorylated this compound isomer, specifically 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate, has been identified as a key intermediate. researchgate.net

Dehydrogenation: Dehydrogenation, an oxidation reaction involving the removal of a proton and an electron, is essential for introducing keto groups onto the cyclitol ring, which are then targeted by aminotransferases. libretexts.org For example, myo-inositol is oxidized by myo-inositol dehydrogenase (StrI) to form scyllo-inosose, a keto-intermediate. nih.gov Isotope studies have confirmed that the enzymatic dehydrogenation of intermediates like 1-guanidino-1-deoxy-scyllo-inositol (B1215736) is a stereospecific process, leading to the formation of a 3-keto derivative, a necessary step in the pathway to streptidine. capes.gov.br These oxidation-reduction reactions are fundamental to transforming a simple hydroxyl group into a guanidino group, a process requiring dehydrogenation, transamination, phosphorylation, transamidination, and dephosphorylation. researchgate.net

| Intermediate Type | Example Compound | Precursor | Enzyme Class | Significance |

| Phosphorylated | D-Glucose 6-Phosphate | D-Glucose | Kinase | Entry point into the biosynthetic pathway nih.gov |

| Phosphorylated | myo-Inositol 1-Phosphate | D-Glucose 6-Phosphate | Sugar Phosphate (B84403) Cyclase nih.gov | First committed step in inositol-containing compound synthesis nih.gov |

| Phosphorylated | 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate | This compound | ATP:aminocyclitol kinase researchgate.net | Substrate for subsequent amidinotransferase activity researchgate.net |

| Dehydrogenated | scyllo-Inosose | myo-Inositol | Dehydrogenase nih.gov | Creates a keto group for subsequent amination nih.gov |

| Dehydrogenated | 1D-1-Guanidino-1-deoxy-3-keto-scyllo-inositol | 1-Guanidino-1-deoxy-scyllo-inositol | Dehydrogenase capes.gov.br | Key intermediate in streptidine biosynthesis capes.gov.br |

Enzymatic Catalysis and Stereochemical Transformations

The biosynthesis of this compound is orchestrated by a suite of highly specific enzymes that control the stereochemistry of the final product.

The formation of the characteristic six-membered carbocycle of this compound is catalyzed by a family of enzymes known as sugar phosphate cyclases (SPCs). nih.govnih.gov These enzymes mediate the intramolecular cyclization of sugar phosphates. nih.govresearchgate.net In the biosynthesis of many aminoglycosides, the key enzyme is a 1L-myo-inositol 1-phosphate (MIP) synthase, which converts D-glucose 6-phosphate into 1L-myo-inositol 1-phosphate. nih.gov Another related enzyme, 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), also a sugar phosphate cyclase, catalyzes the cyclization of D-glucose-6-phosphate to produce 2-deoxy-scyllo-inosose, a key intermediate for 2-deoxythis compound-containing antibiotics. researchgate.net These enzymes are crucial as they establish the foundational cyclitol scaffold. nih.gov

The introduction of the two amino groups onto the cyclitol ring is a defining feature of this compound biosynthesis. This is accomplished by aminotransferases, which transfer an amino group from a donor molecule, typically an amino acid, to a keto group on the cyclitol intermediate. nih.gov

In the streptomycin pathway, after the oxidation of myo-inositol to scyllo-inosose, the keto-intermediate is transaminated by a scyllo-inosose aminotransferase (StsC) to yield scyllo-inosamine. nih.gov A second transamination at a different position on the ring is required to form the diamino this compound structure. A key enzyme found across the biosynthesis of all major aminoglycoside antibiotics is L-glutamine:aminocyclitol aminotransferase. nih.gov This enzyme utilizes L-glutamine as the amino group donor to convert keto-cyclitols into their corresponding amino-cyclitols. nih.govresearchgate.net For example, the enzyme BtrR in the butirosin (B1197908) pathway catalyzes the conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine. nih.gov

| Enzyme | Reaction Catalyzed | Amino Donor | Significance |

| scyllo-Inosose aminotransferase (StsC) | scyllo-Inosose → scyllo-Inosamine | L-Alanine (presumed) | First amination step in streptomycin pathway nih.gov |

| L-Glutamine:aminocyclitol aminotransferase | Keto-cyclitol → Amino-cyclitol | L-Glutamine | Common enzyme in aminoglycoside biosynthesis nih.gov |

| BtrR | 2-deoxy-scyllo-inosose → 2-deoxy-scyllo-inosamine | L-Glutamine | Amination in butirosin and neomycin pathways nih.gov |

Enzymatic reactions in the this compound pathway are characterized by high regioselectivity and stereoselectivity, ensuring that functional groups are added at specific positions and with the correct spatial orientation. masterorganicchemistry.commdpi.com

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at one specific site on a molecule, even when other similar sites are available. masterorganicchemistry.com An example is the action of certain ATP:aminocyclitol kinases, which specifically phosphorylate the hydroxyl group para to an amino group on the cyclitol ring. researchgate.net In contrast, other enzymes like streptomycin 6-phosphate phosphatase preparations can preferentially esterify hydroxyl groups ortho to amino groups. researchgate.net This precise control of reaction location is critical for building the complex architecture of the final antibiotic.

Stereoselectivity is the enzymatic preference for forming one stereoisomer over another. masterorganicchemistry.com The dehydrogenation of 1-guanidino-1-deoxy-scyllo-inositol is stereospecific, producing a single stereoisomer of the keto product. capes.gov.br The entire biosynthetic pathway is a cascade of stereospecific reactions, starting from the cyclization of glucose-6-phosphate, which sets the initial stereochemistry of the cyclitol ring. Each subsequent enzymatic step, from dehydrogenation to amination, proceeds with strict stereochemical control, ultimately leading to the all-trans configuration of the substituents in this compound.

This high degree of enzymatic control is fundamental, as even minor changes in the stereochemistry of the aminocyclitol core can significantly impact the antibiotic's ability to bind to its ribosomal target and exert its biological activity.

Genetic Determinants and Regulatory Elements of this compound Biosynthesis Gene Clusters

The genes responsible for this compound biosynthesis are organized into biosynthetic gene clusters (BGCs) within the genomes of producing microorganisms, most notably Streptomyces species. In the streptomycin producer Streptomyces griseus, these genes are part of the large streptomycin (str) gene cluster. researchgate.net

Genetic Determinants: Several genes within the str cluster have been identified as essential for the formation of the this compound moiety, which is later modified to streptidine. These include:

stsC : This gene encodes the L-glutamine:scyllo-inosose aminotransferase, a crucial enzyme for the first transamination step in the pathway. nih.govtandfonline.com

strI : This gene codes for myo-inositol dehydrogenase, which catalyzes the oxidation of myo-inositol to scyllo-inosose. nih.gov The genes required for the initial steps, converting D-glucose 6-phosphate to myo-inositol, are generally not located within the primary antibiotic biosynthetic gene cluster. psu.edu

Regulatory Elements: The expression of the this compound biosynthetic genes is a tightly controlled process involving a complex network of regulatory proteins and elements. These ensure that antibiotic production occurs at the appropriate time in the bacterial life cycle.

Cluster-Situated Regulators (CSRs): A key regulatory gene found within the str cluster is strR . researchgate.netnih.govasm.org StrR is a DNA-binding activator protein belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. sci-hub.senih.govmdpi.com It functions as a positive effector, activating the transcription of other biosynthetic genes, such as strB1 (encoding an amidinotransferase), by binding to specific operator sites in their promoter regions. nih.govsci-hub.se The consensus binding sequence for StrR has been identified as GTTCGActG(N)11CagTcGAAc. sci-hub.se Inactivation of strR leads to a significant reduction or complete loss of streptomycin production. researchgate.net

Other Regulatory Factors: In addition to StrR, other regulatory elements have been implicated. The gene strS has been reported as another regulatory element within the cluster. nih.gov The presence of rare TTA codons in the N-terminal regions of some biosynthetic genes may also play a role in translational regulation, linking antibiotic production to the developmental state of the cell. nih.gov Furthermore, global regulators like AdpA, which responds to the signaling molecule A-factor in S. griseus, are part of a larger signal transduction cascade that influences the expression of the entire str gene cluster, including the genes for this compound biosynthesis. nih.govmdpi.com

The table below lists key genetic determinants and regulatory elements involved in this compound biosynthesis.

| Gene/Element | Type | Function |

| stsC | Biosynthetic Gene | Encodes L-glutamine:scyllo-inosose aminotransferase. nih.govtandfonline.com |

| strI | Biosynthetic Gene | Encodes myo-inositol dehydrogenase. nih.gov |

| strR | Regulatory Gene | Encodes a SARP-family transcriptional activator protein that positively regulates biosynthetic genes. nih.govsci-hub.se |

| StrR Protein | Activator Protein | Binds to specific DNA sequences to activate transcription of biosynthetic genes like strB1. sci-hub.se |

| A-factor | Signaling Molecule | A microbial hormone that triggers a regulatory cascade, ultimately activating streptomycin biosynthesis. nih.gov |

| AdpA | Global Regulator | A transcriptional regulator that is activated by A-factor and controls the expression of strR. mdpi.com |

Comparative Biosynthetic Analysis of this compound and Related Aminocyclitols Across Microbial Species

Aminocyclitols are a diverse class of compounds that form the core of many aminoglycoside antibiotics. While this compound is a defining feature of streptomycin, other related aminocyclitols, such as 2-deoxythis compound (B1221613) (2-DOS) and 2-epi-streptamine, are found in other important antibiotics like neomycin, kanamycin (B1662678), and spectinomycin (B156147). wikipedia.orgjmb.or.krnih.gov Comparative analysis of their biosynthetic pathways reveals both conserved enzymatic strategies and critical divergences that lead to structural variety.

This compound vs. 2-Deoxythis compound (2-DOS): The most significant difference lies in the early stages of biosynthesis, starting from D-glucose 6-phosphate.

This compound Pathway: Proceeds via a myo-inositol intermediate. psu.edunih.gov The C-2 hydroxyl group of the glucose precursor is retained in the final this compound structure.

2-DOS Pathway: This pathway does not proceed through a myo-inositol intermediate. Instead, it involves a distinct sugar phosphate cyclase, 2-deoxy-scyllo-inosose synthase (DOIS), which directly converts glucose 6-phosphate to 2-deoxy-scyllo-inosose, the first committed intermediate in the biosynthesis of antibiotics like neomycin and kanamycin. nih.govjmb.or.kr This pathway involves the removal of the C-2 hydroxyl group, a defining feature of 2-DOS.

This fundamental divergence means that while both pathways utilize transamination reactions to add amino groups, the initial cyclitol scaffolds are formed by different enzymatic mechanisms. nih.gov For instance, the gene product of neo6 in the neomycin cluster is an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which is functionally analogous but substrate-specific compared to the StsC enzyme in this compound biosynthesis. rsc.org

This compound vs. Other myo-Inositol-Derived Aminocyclitols: The biosynthesis of other aminocyclitols, such as the streptidine in streptomycin and the actinamine (N1,N3-dimethyl-2-epi-streptamine) in spectinomycin, also starts from myo-inositol, showcasing evolutionary relationships.

Streptidine: This is a diguanidinated derivative of this compound. The biosynthesis of streptidine shares the initial this compound formation pathway. Subsequent steps involve phosphorylation and two sequential transamidination reactions, catalyzed by amidinotransferases (e.g., StrB), which transfer guanidino groups from L-arginine to the this compound core. ontosight.ainih.gov

Bluensomycin: The bluensidine core of this antibiotic is structurally related to streptidine. Its biosynthesis shares many enzymatic steps with streptidine formation but differs in the modification of one of the guanidino groups to a carbamoylated group, involving distinct enzymes like O-carbamoyltransferase. nih.gov

Spectinomycin: The actinamine moiety of spectinomycin is derived from myo-inositol. psu.eduasm.org However, the pathway involves the formation of 2-epi-streptamine, an epimer of this compound. While it also utilizes aminotransferases, the stereochemical outcome of the reactions is different. asm.org Subsequent N-methylation steps, absent in this compound biosynthesis, lead to the final actinamine structure. nnl.gov.np

The following table provides a comparative overview of the biosynthesis of this compound and related aminocyclitols.

| Aminocyclitol | Precursor | Key Intermediate(s) | Distinguishing Features of Biosynthesis | Representative Antibiotic(s) |

| This compound | myo-Inositol | scyllo-Inosose, scyllo-Inosamine | Oxidation followed by two transaminations. nih.gov | Streptomycin |

| 2-Deoxythis compound | D-Glucose 6-Phosphate | 2-deoxy-scyllo-inosose | Direct cyclization to a deoxy-inosose by DOIS; bypasses myo-inositol intermediate. nih.govjmb.or.kr | Neomycin, Kanamycin, Gentamicin (B1671437) |

| Streptidine | This compound | This compound-6-phosphate, Guanidinated intermediates | Post-streptamine formation; involves phosphorylation and two transamidination steps. nih.gov | Streptomycin |

| Bluensidine | myo-Inositol | Similar to streptidine pathway intermediates | Shares early steps with streptidine but involves a final O-carbamoylation instead of a second guanidination. nih.gov | Bluensomycin |

| Actinamine | myo-Inositol | 2-epi-streptamine | Forms the 2-epi epimer of this compound, followed by N-methylation steps. asm.orgnnl.gov.np | Spectinomycin |

Advanced Synthetic Methodologies for Streptamine and Its Stereoisomers

Retrosynthetic Strategies for Streptamine Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For the this compound framework, a common retrosynthetic approach involves key disconnections of the C-N bonds, leading back to a carbocyclic core.

A primary retrosynthetic disconnection strategy for this compound targets the two C-N bonds, envisioning a precursor such as a di-epoxide or a diketone derived from a readily available carbocycle like myo-inositol. acs.org This approach simplifies the complex aminocyclitol to a more manageable, oxygenated cyclohexane (B81311) ring. Further disconnection of the carbocyclic ring itself is less common due to the accessibility of chiral pool starting materials.

Another key strategy involves the retrosynthetic conversion of the amino groups into other functionalities that are easier to introduce stereoselectively, such as azides or nitro groups. These can then be reduced to the corresponding amines in the final steps of the synthesis. This approach is particularly useful for controlling the stereochemistry at the C-1 and C-3 positions.

A biomimetic retrosynthetic approach considers the natural biosynthetic pathway of related aminocyclitols. nih.gov In nature, these compounds are often derived from sugar phosphates through a series of enzymatic transformations including cyclization, oxidation, transamination, and phosphorylation. nih.gov Retrosynthetically, this suggests pathways starting from glucose or other simple sugars, which are then enzymatically or chemically converted to the this compound core.

| Retrosynthetic Disconnection | Precursor | Rationale |

| C1-N and C3-N bonds | myo-Inositol derivatives (e.g., diepoxides, diketones) | Simplification to a readily available, stereochemically rich carbocycle. acs.org |

| Amino groups | Diazido or dinitro cyclitols | Azides and nitro groups serve as versatile precursors to amines and allow for stereocontrolled introduction. |

| Cyclohexane ring (Biomimetic) | Sugar phosphates (e.g., glucose-6-phosphate) | Mimics the natural biosynthetic pathway, offering potential for chemoenzymatic routes. nih.gov |

Total Synthesis Approaches for this compound

The total synthesis of this compound and its stereoisomers has been a subject of considerable research, leading to a variety of elegant and efficient strategies. These approaches can be broadly categorized based on their method of stereochemical control and the nature of the starting materials.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound necessitates precise control over the stereochemistry at multiple chiral centers. Stereoselective approaches aim to favor the formation of one diastereomer over others, while enantioselective methods produce a single enantiomer.

One notable strategy involves the use of substrate-controlled diastereoselective reactions on a pre-existing cyclohexane template. For instance, the reduction of a diketone precursor or the opening of an epoxide can be directed by existing stereocenters on the ring to yield the desired stereoisomer.

Enantioselective synthesis often employs chiral catalysts or auxiliaries to introduce chirality in a controlled manner. While the synthesis of this compound itself, being a meso compound, does not require enantioselection, the synthesis of its chiral stereoisomers and derivatives relies heavily on these methods. For example, asymmetric dihydroxylation or epoxidation of a cyclohexene (B86901) precursor can establish the initial stereocenters with high enantiopurity. rsc.org

Utilizing Chiral Pool Starting Materials

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex syntheses. For this compound and its analogs, key chiral pool starting materials include myo-inositol and the antibiotic streptomycin (B1217042) itself.

myo-Inositol, a naturally occurring cyclitol, is an ideal starting material as it possesses the basic cyclohexane framework with multiple hydroxyl groups that can be stereoselectively manipulated. nih.gov Synthetic routes from myo-inositol typically involve the selective protection of hydroxyl groups, followed by the conversion of the remaining hydroxyls into amino groups with the desired stereochemistry. acs.org For example, selective tosylation followed by displacement with azide (B81097) and subsequent reduction is a common sequence. oup.com

Streptomycin, an aminoglycoside antibiotic that contains the this compound core, provides a naturally "desymmetrized" source of this aminocyclitol. nih.gov A practical, gram-scale synthesis of a regioselectively protected this compound derivative has been developed starting from streptomycin. acs.orgnih.gov This approach involves the hydrolysis of the glycosidic bonds and guanidino groups of streptomycin to liberate the this compound core, which is then appropriately protected for further synthetic manipulations. acs.orgnih.gov This method is particularly advantageous as it bypasses the need for a de novo synthesis of the this compound ring and its inherent stereochemical challenges.

| Starting Material | Key Transformations | Advantages |

| myo-Inositol | Selective protection, tosylation, azide displacement, reduction. oup.com | Readily available, provides the basic carbocyclic scaffold with multiple stereocenters. nih.gov |

| Streptomycin | Hydrolysis of glycosidic bonds and guanidino groups, protection. acs.orgnih.gov | Provides a naturally occurring, enantiopure source of the this compound core, avoiding a lengthy de novo synthesis. nih.gov |

| D-Glucose | Ferrier rearrangement, stereoselective functional group transformations. | Abundant and inexpensive chiral starting material. |

Chemoenzymatic Synthesis and Biocatalytic Applications in this compound Production

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and sustainable synthetic routes. uni-graz.atelsevierpure.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of stereoselectivity, regioselectivity, and mild reaction conditions. nih.govsemanticscholar.org

In the context of this compound synthesis, enzymes can be employed for key steps such as the stereoselective introduction of amino groups. For instance, aminotransferases can be used to convert a keto-inositol precursor into an amino-inositol with high stereospecificity. dntb.gov.ua The biosynthesis of aminocyclitols in microorganisms provides a blueprint for developing such biocatalytic routes. nih.gov For example, the enzymes involved in the biosynthesis of 2-deoxythis compound (B1221613), a close analog of this compound, have been extensively studied and could potentially be engineered for the production of this compound itself. nih.gov

A chemoenzymatic approach could involve the chemical synthesis of a suitable cyclitol precursor, followed by an enzymatic amination step. Toluene dioxygenase, for example, has been used in the chemoenzymatic synthesis of an allo-inosamine derivative from benzyl (B1604629) azide, showcasing the potential of enzymes to introduce nitrogen functionalities in a stereoselective manner. researchgate.net

While the direct biocatalytic production of this compound on an industrial scale is still in development, the exploration of microbial enzymes and the engineering of novel biocatalytic cascades hold significant promise for future sustainable and efficient syntheses. frontiersin.org

Development of Novel and Efficient Synthetic Routes to this compound Scaffolds

The ongoing demand for new aminoglycoside antibiotics and other this compound-containing molecules drives the continuous development of novel and more efficient synthetic routes. rsc.orgnih.gov Modern synthetic chemistry offers a range of powerful tools that are being applied to the synthesis of this compound scaffolds. nih.gov

One area of active research is the development of catalytic methods to streamline the synthesis and reduce the number of steps. For example, transition-metal-catalyzed C-H amination reactions could potentially offer a more direct way to introduce amino groups onto a pre-existing carbocyclic core, bypassing the need for multi-step functional group manipulations.

Another focus is on the development of more flexible and modular synthetic strategies that allow for the rapid generation of diverse this compound analogs for biological screening. Diversity-oriented synthesis approaches, starting from a common precursor, can be used to generate libraries of this compound stereoisomers and derivatives with varied substitution patterns.

Furthermore, the development of improved protecting group strategies is crucial for the efficient synthesis of complex aminoglycosides. Orthogonally protected this compound scaffolds, where different protecting groups can be selectively removed under different conditions, are highly valuable building blocks for the stepwise and regioselective glycosylation to build up the final antibiotic structure. researchgate.net

The synthesis of this compound and its stereoisomers remains a challenging but rewarding area of research. The convergence of traditional organic synthesis with modern catalytic methods and biocatalysis is expected to provide even more powerful and elegant solutions for accessing these important molecules in the future.

Chemical Derivatization and Functionalization of Streptamine

Regioselective and Stereoselective Functionalization Strategies

The symmetrical nature of the streptamine core necessitates the use of sophisticated regioselective and stereoselective functionalization strategies to achieve specific modifications. Desymmetrization of this meso-compound is a key challenge in the synthesis of enantiomerically pure targets. acs.orgnih.gov

The two amino groups of this compound exhibit similar reactivity, making their selective functionalization a significant synthetic hurdle. Direct C-H functionalization of aliphatic amines through classical condensation reactions offers a pathway to introduce new carbon-carbon and carbon-oxygen bonds at specific positions. nih.gov

One common strategy for selective amination involves the use of protecting groups, followed by deprotection and subsequent amination. For instance, the amino groups can be reprotected as azides, which can then be selectively reduced to amines. acs.org Enzymatic approaches, utilizing enzymes like aminotransferases, can also offer high regioselectivity in the introduction of amino groups. nih.gov

Acylation reactions, while fundamental in modifying the amino groups, often require careful control to achieve regioselectivity. In some synthetic schemes, acylation is employed to facilitate the purification of intermediates. nih.gov The choice of acylating agent and reaction conditions can influence which amino group is preferentially acylated. Friedel-Crafts acylation, a classic method for forming aryl ketones, can be adapted for specific amide substrates, suggesting potential for developing novel acylation strategies for this compound derivatives. nih.gov

Table 1: Examples of Amination and Acylation Strategies for this compound Derivatives

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Reprotection as Azides | Not specified in detail | Conversion of amines to azides for further selective modification. | acs.org |

| Enzymatic Amination | l-glutamine:aminocyclitol aminotransferase | Introduction of an amino group at a specific position. | nih.gov |

| Acylation for Purification | Acetylation | Facilitates chromatographic separation of this compound derivatives. | nih.gov |

The attachment of sugar moieties to the this compound core is a hallmark of aminoglycoside antibiotics and is a critical determinant of their biological activity. Achieving stereoselective glycosylation is a formidable challenge in carbohydrate chemistry. nih.govbeilstein-journals.org Desymmetrizing glycosylation reactions of this compound derivatives have been explored using chiral phosphoric acid catalysts, although selectivities can be suboptimal, leading to the need for challenging chromatographic separations. acs.orgnih.gov

The development of catalyst-controlled glycosylation methods that operate under mild conditions is a significant area of research. harvard.edu For instance, copper(I)-catalyzed Michael-type conjugate addition to 2-nitro glycals has been shown to produce O-, S-, and C-glycosides with high stereoselectivity. nih.gov The choice of protecting groups on the sugar donor and the this compound acceptor plays a crucial role in the stereochemical outcome of the glycosylation reaction. researchgate.net

Synthesis of this compound Analogues and Congeners for Structural Exploration

The synthesis of this compound analogues and congeners is essential for exploring the structure-activity relationships of aminoglycosides and for developing new therapeutic agents. This often involves the preparation of optically pure and regioselectively protected this compound building blocks that can be further elaborated. acs.orgacs.org

A practical, gram-scale synthesis of a regioselectively protected derivative of this compound suitable for glycosylation at the 4-position has been developed from streptomycin (B1217042). nih.govacs.org This method involves a sequence of reactions including hydrolysis of guanidine (B92328) residues, reprotection of amines as azides, protection of hydroxyl groups as benzyl (B1604629) ethers, and cleavage of the glycosidic bond. acs.org This approach provides access to a range of useful building blocks for medicinal chemistry campaigns. nih.gov

The exploration of 2-hydroxy analogues of aminoglycosides, such as the hybrimycins, has been motivated by their potential for reduced nephrotoxicity while retaining antibacterial activity. acs.org The synthesis of these analogues requires effective synthetic methods for modified this compound cores.

Protective Group Chemistry in this compound Synthesis and Modification

Given the multiple reactive functional groups on the this compound molecule (two amino groups and three hydroxyl groups), the use of protecting groups is fundamental to achieving selective modifications. organic-chemistry.orgwikipedia.orgnih.gov An ideal protecting group strategy involves the ability to introduce and remove the groups under mild conditions without affecting other parts of the molecule, a concept known as orthogonality. organic-chemistry.orgbiosynth.com

In the synthesis of this compound derivatives, common protecting groups for hydroxyl functions include benzyl ethers. acs.org For the amino groups, conversion to azides serves as a protective strategy, with the added benefit that azides can be selectively reduced back to amines. acs.org The choice of protecting groups is critical for the success of subsequent reactions, such as glycosylation, where the nature of the protecting group on both the donor and acceptor can influence the stereochemical outcome. researchgate.net

Table 2: Common Protecting Groups in this compound Chemistry

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Hydroxyl | Benzyl (Bn) | Hydrogenolysis | acs.org |

| Hydroxyl | tert-Butyldimethylsilyl (TBS) | Fluoride ion (e.g., TBAF) | researchgate.net |

| Amino | Azide (B81097) (N₃) | Reduction (e.g., H₂/Pd) | acs.org |

| Amino | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) | organic-chemistry.orgiris-biotech.de |

| Amino | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) | organic-chemistry.orgiris-biotech.de |

Methodologies for Combinatorial Chemical Library Generation Based on this compound

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of compounds, or libraries, which can then be screened for biological activity. wikipedia.orgimperial.ac.uk This approach is particularly valuable for the discovery of new drug candidates. The this compound scaffold, with its multiple points for diversification, is an excellent candidate for the generation of combinatorial libraries.

The "split-and-pool" synthesis strategy, often performed on a solid support, allows for the creation of vast libraries of compounds from a small number of building blocks. wikipedia.org In the context of this compound, a library could be generated by first attaching a protected this compound core to a solid support. The protecting groups could then be selectively removed, and different building blocks (e.g., amino acids, acyl chains, or sugar moieties) could be coupled to the exposed functional groups. By splitting the solid support into multiple portions at each step and reacting each portion with a different building block before pooling them again, a large and diverse library of this compound analogues can be generated. wikipedia.org

The development of such libraries based on the this compound scaffold could accelerate the discovery of new antibacterial agents that can overcome existing resistance mechanisms. nih.gov

Structural Characterization and Spectroscopic Analysis of Streptamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within streptamine and its related compounds. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the molecular framework.

1D and 2D NMR Techniques (¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number, type, and environment of hydrogen atoms in the molecule. Chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and integration values are crucial for initial structural assignments. For this compound, ¹H NMR spectra reveal distinct signals corresponding to its various protons, offering insights into their local electronic environments.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. It reveals the number of unique carbon atoms and their chemical environments, including the presence of quaternary carbons, methylene (B1212753) groups (CH₂), methine groups (CH), and methyl groups (CH₃). DEPT (Distortionless Enhancement by Polarization Transfer) experiments, such as DEPT-45, DEPT-90, and DEPT-135, further aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons, by showing inverted or absent signals for specific carbon types nih.govemerypharma.com.

¹⁵N NMR (Nitrogen-15 Nuclear Magnetic Resonance): While less commonly used due to the low natural abundance of ¹⁵N and lower sensitivity, ¹⁵N NMR can be invaluable for characterizing nitrogen-containing compounds like this compound, providing direct information about the nitrogen atoms and their environments.

2D NMR Techniques: These experiments establish correlations between different nuclei, providing more definitive structural information than 1D methods.

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal scalar couplings between protons, indicating which protons are vicinal (separated by two or three bonds) emerypharma.comprinceton.educreative-biostructure.comsdsu.edu. This helps in tracing proton connectivity networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (or other heteronuclei like ¹⁵N) nih.govemerypharma.comcreative-biostructure.comsdsu.edu. It maps ¹H signals to their directly attached ¹³C signals, confirming ¹H-¹³C one-bond connectivities and aiding in the assignment of both proton and carbon resonances.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two to four bonds emerypharma.comprinceton.educreative-biostructure.comsdsu.edu. This technique is crucial for establishing long-range connectivities, particularly for quaternary carbons or carbons without directly attached protons, thereby connecting different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are spatially close to each other (typically within 5-7 Å), regardless of whether they are bonded or not princeton.educreative-biostructure.com. This is vital for determining the three-dimensional structure and conformation of molecules.

Conformational Analysis via NMR Spectroscopic Data

NMR data, particularly coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), are instrumental in conformational analysis copernicus.orgnih.gov. J-couplings are sensitive to dihedral angles, allowing for the determination of preferred rotameric states. NOESY experiments provide information about through-space proximity of protons, which can be used to infer conformational preferences and to build three-dimensional models of the molecule in solution creative-biostructure.comcopernicus.org. By analyzing these parameters, researchers can understand the flexibility and preferred spatial arrangements of this compound and its derivatives, which is critical for understanding their biological activity copernicus.orgontosight.ai.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for providing structural information through fragmentation patterns msu.edulibretexts.orgsavemyexams.comuni-saarland.dewikipedia.org.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, molecules are bombarded with electrons, causing ionization and the formation of a molecular ion (M⁺•) libretexts.orgsavemyexams.comuni-saarland.de. This ion, if stable enough to reach the detector, provides the molecular weight of the compound. The presence of isotopes, such as ¹³C, can lead to characteristic M+1 peaks savemyexams.com.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

Absolute Configuration: For chiral molecules like many this compound derivatives, X-ray crystallography is the gold standard for determining their absolute configuration researchgate.netnih.govchem-soc.sid-nb.infoox.ac.uk. Techniques utilizing anomalous scattering (e.g., the use of heavy atoms or specific wavelengths) or the incorporation of chiral auxiliaries allow for the assignment of absolute stereochemistry, often quantified by the Flack parameter researchgate.netnih.govox.ac.uk. This is crucial for understanding enantioselective interactions in biological systems.

Chromatographic Separation Techniques for Purification and Analysis of this compound Compounds

Chromatographic methods are essential for isolating, purifying, and analyzing this compound and its related compounds, especially in complex mixtures or biological samples bioanalysis-zone.compsu.eduijpsjournal.comwaters.comnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of polar and non-volatile compounds like aminoglycosides psu.eduwaters.comnih.gov. Various modes of HPLC, including reversed-phase, ion-pair, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity and ionic nature of the this compound derivative psu.eduwaters.comnih.gov. HILIC, in particular, has been found effective for separating highly polar aminoglycosides waters.com.

Gas Chromatography (GC): While less common for highly polar and less volatile compounds like this compound unless derivatized, GC can be used for analyzing certain derivatives or smaller fragments psu.edu.

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for monitoring reaction progress and assessing the purity of isolated compounds bioanalysis-zone.com.

Mass Spectrometry Detection (LC-MS/MS): Coupling chromatography with mass spectrometry (e.g., LC-MS/MS) provides both separation and highly sensitive detection, allowing for the identification and quantification of this compound compounds with high specificity waters.com.

These techniques collectively provide a comprehensive analytical toolkit for the thorough characterization of this compound and its derivatives, ensuring their structural integrity and purity for further research and application.

Computational and Theoretical Studies of Streptamine Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity of Streptamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. Current time information in Edmonton, CA.nih.gov Although direct computational studies on the this compound molecule are not extensively documented in publicly available literature, a comprehensive understanding of its electronic properties can be inferred from computational analyses of analogous aminocyclitol structures and the fundamental principles of quantum chemistry.

The electronic character of this compound is primarily dictated by the interplay between the cyclohexane (B81311) scaffold and its appended hydroxyl and amino functional groups. The electronegative oxygen and nitrogen atoms induce a significant polarization of the electron density across the molecule. This charge distribution can be quantified through calculations of atomic charges and visualized using molecular electrostatic potential (MEP) maps. Regions of negative electrostatic potential are typically localized around the lone pairs of the oxygen and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors and nucleophilic centers. Conversely, the hydrogen atoms of the hydroxyl and amino groups exhibit positive electrostatic potential, rendering them susceptible to electrophilic attack and capable of acting as hydrogen bond donors.

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into this compound's reactivity. The HOMO is predominantly localized on the nitrogen and oxygen atoms, signifying that these sites are the most probable locations for electrophilic attack. The LUMO, on the other hand, is generally distributed across the carbon skeleton, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial descriptor of chemical reactivity, with a smaller gap suggesting higher reactivity.

Reactivity indices, such as global hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to provide a quantitative measure of this compound's stability and reactivity. These parameters are invaluable for predicting the behavior of this compound in various chemical environments and its interactions with other molecules.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | 2.1 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | A significant dipole moment indicates a polar molecule with uneven charge distribution. |

| Global Hardness | 4.3 eV | Measures the resistance to change in electron distribution. |

| Global Softness | 0.23 eV⁻¹ | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity | 2.2 eV | A measure of the molecule's ability to attract electrons. |

Note: The values presented in this table are illustrative and based on typical ranges observed for similar aminocyclitol compounds. Actual values would require specific DFT calculations on the this compound molecule.

Molecular Dynamics Simulations for Conformational Preferences and Flexibility

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and inherent flexibility of the this compound scaffold. youtube.com These simulations, by solving Newton's equations of motion for the atoms in the molecule over time, provide a dynamic picture of how this compound behaves in different environments, such as in aqueous solution. For aminocyclitols and their derivatives, like the broader class of aminoglycoside antibiotics, conformational flexibility is a key determinant of their biological activity and molecular recognition capabilities. Current time information in Edmonton, CA.nih.gov

The six-membered cyclohexane ring of this compound can, in principle, adopt several conformations, with the chair form being the most stable. However, the presence of multiple hydroxyl and amino substituents introduces a complex network of intramolecular hydrogen bonds and steric interactions that can influence the relative stability of different chair conformations and even allow for the transient population of boat or twist-boat conformers. MD simulations can quantify the energetic barriers between these conformations and determine their equilibrium populations.

The flexibility of this compound is not uniform across its structure. Certain regions, such as the exocyclic amino and hydroxyl groups, are expected to exhibit greater motional freedom compared to the more constrained cyclohexane ring. MD simulations can quantify this flexibility by calculating atomic root-mean-square fluctuations (RMSF), providing a map of the rigid and flexible regions of the molecule.

Table 2: Representative Conformational and Flexibility Data for this compound from Molecular Dynamics Simulations (Illustrative)

| Parameter | Description | Typical Predicted Value/Observation |

| Dominant Conformation | The most populated conformation of the cyclohexane ring. | Chair conformation is highly favored (>99% population). |

| Ring Puckering Parameters | Quantitative description of the ring's 3D shape. | Values consistent with a slightly distorted chair geometry. |

| Key Dihedral Angle (C-C-N-H) | Orientation of the amino group hydrogen. | Bimodal distribution, indicating rotational flexibility. |

| Key Dihedral Angle (C-C-O-H) | Orientation of the hydroxyl group hydrogen. | Multiple populated rotamers due to hydrogen bonding possibilities. |

| Average RMSF of Ring Carbons | Measure of the rigidity of the cyclohexane backbone. | Low values (e.g., < 0.5 Å), indicating a relatively rigid core. |

| Average RMSF of Amino Group | Measure of the flexibility of the amino substituent. | Higher values (e.g., > 1.0 Å), indicating significant motional freedom. |

| Average RMSF of Hydroxyl Groups | Measure of the flexibility of the hydroxyl substituents. | Intermediate values, influenced by intramolecular hydrogen bonding. |

Note: The data in this table are representative examples of the types of information that can be obtained from MD simulations of this compound and are not based on a specific published study.

The insights gained from MD simulations are vital for understanding how this compound and its derivatives can recognize and bind to biological macromolecules, such as RNA, a primary target for many aminoglycoside antibiotics. Current time information in Edmonton, CA. The ability of the this compound scaffold to adopt specific conformations and its inherent flexibility are key to achieving high-affinity and selective binding.

Theoretical Studies on Non-Covalent Interactions and Molecular Recognition Involving this compound Scaffolds

Theoretical studies are instrumental in deciphering the intricate web of non-covalent interactions that govern the molecular recognition of this compound scaffolds by biological targets and synthetic hosts. nih.gov The this compound core, with its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (lone pairs on nitrogen and oxygen), is primed for engaging in a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the high affinity and specificity observed in many this compound-containing complexes.

The primary drivers of molecular recognition for this compound and related aminocyclitols are electrostatic interactions, particularly hydrogen bonds. Current time information in Edmonton, CA.nih.gov The positively charged amino groups (under physiological pH) and the polar hydroxyl groups can form strong hydrogen bonds with negatively charged or polar functional groups on a binding partner, such as the phosphate (B84403) backbone of RNA or the carboxylate side chains of amino acids in proteins. nih.gov Computational methods, ranging from quantum mechanics (QM) to molecular mechanics (MM) force fields, can be used to calculate the energies and geometries of these hydrogen bonds, providing a quantitative understanding of their contribution to binding affinity.

Van der Waals forces, including London dispersion forces, also contribute to the stability of this compound complexes, particularly through the close packing of the cyclohexane ring with hydrophobic or aromatic moieties on the binding partner. While generally weaker than electrostatic interactions, their cumulative effect can be significant.

Computational techniques such as molecular docking and free energy calculations (e.g., MM/PBSA and MM/GBSA) are employed to predict the binding modes and affinities of this compound derivatives to their biological targets. youtube.com These methods allow for the in silico screening of virtual libraries of this compound analogs, prioritizing compounds for synthesis and experimental testing.

Table 3: Calculated Non-Covalent Interaction Energies for a Model this compound-Receptor Complex (Illustrative Data)

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | This compound-NH3+ and Receptor-PO4- | -8 to -12 |

| Hydrogen Bond | This compound-OH and Receptor-C=O | -3 to -5 |

| Water-Mediated Hydrogen Bond | This compound-NH2 ... H2O ... Receptor-OH | -2 to -4 |

| Van der Waals | This compound-CH2 and Receptor-Aromatic Ring | -1 to -2 |

| Electrostatic (Overall) | Total electrostatic contribution to binding | Dominant and highly favorable |

| Van der Waals (Overall) | Total van der Waals contribution to binding | Favorable, but less dominant than electrostatics |

Note: The interaction energies presented are illustrative and represent typical values obtained from computational studies on similar systems. The actual values would depend on the specific receptor and the computational method used.

The insights from these theoretical studies are not only fundamental to understanding the biological activity of natural products containing the this compound scaffold but also provide a rational basis for the design of novel host molecules in supramolecular chemistry that can selectively bind and recognize this compound and its derivatives. researchgate.netnih.gov

In Silico Approaches for Predicting Reaction Pathways and Stereoselectivity in this compound Synthesis

In silico approaches have become increasingly valuable in the prediction of reaction pathways and the elucidation of stereoselectivity in the synthesis of complex molecules like this compound. nih.gov While the biosynthesis of this compound and related aminocyclitols has been studied, computational methods offer a means to explore both enzymatic and synthetic chemical routes in detail. nih.gov

Quantum chemical calculations, particularly DFT, can be employed to model the transition states of key reactions in a proposed synthesis. researchgate.net By calculating the activation energies of competing reaction pathways, it is possible to predict which pathway is kinetically favored and therefore more likely to occur under a given set of conditions. This is particularly important for understanding and predicting the stereochemical outcome of reactions, as the relative energies of diastereomeric transition states determine the stereoselectivity.

For example, in the cyclization step to form the aminocyclitol ring, computational modeling can help to understand the facial selectivity of bond formation. Similarly, in reactions involving the introduction of amino and hydroxyl groups, theoretical calculations can predict whether the reaction will proceed via an SN2 mechanism with inversion of stereochemistry or an SN1 mechanism leading to a racemic mixture.

Molecular mechanics and molecular dynamics simulations can also be used to model the conformational preferences of reactants and intermediates, which can have a significant influence on the stereochemical course of a reaction. For instance, the preferred chair conformation of a cyclohexane precursor can dictate the axial or equatorial approach of a reagent, leading to a specific stereoisomer of the product.

In the context of enzymatic synthesis, in silico methods can be used to model the substrate-enzyme complex and to elucidate the mechanism by which the enzyme catalyzes a specific transformation with high stereoselectivity. researchgate.net Docking studies can predict how the substrate binds in the active site, and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to model the reaction itself within the enzyme's environment.

Table 4: Theoretical Prediction of Stereoselectivity in a Key Synthetic Step for a this compound Precursor (Illustrative Example)

| Reaction Step | Competing Pathways/Transition States | Calculated Activation Energy (kcal/mol) | Predicted Stereochemical Outcome |

| Nucleophilic Epoxide Opening | Axial Attack Transition State | 15.2 | Major product (trans-diaxial) |

| Equatorial Attack Transition State | 18.5 | Minor product (trans-diequatorial) | |

| Diastereoselective Reduction of a Ketone | Re-face Attack Transition State | 12.8 | Major diastereomer |

| Si-face Attack Transition State | 14.1 | Minor diastereomer | |

| Intramolecular Cyclization | Transition State leading to cis-product | 25.7 | Disfavored |

| Transition State leading to trans-product | 21.3 | Favored |

Note: The data in this table are hypothetical and serve to illustrate how computational chemistry can be used to predict stereoselectivity. The specific values would be highly dependent on the reactants, reagents, and computational level of theory.

By providing a detailed, energetic picture of reaction pathways and transition states, in silico approaches can guide the design of more efficient and stereoselective syntheses of this compound and its derivatives, reducing the need for extensive empirical optimization in the laboratory. stanford.edu

Role of Streptamine As a Precursor in Complex Natural Product Biosynthesis

Integration of Streptamine into Aminoglycoside Antibiotic Biosynthetic Pathways

The vast majority of clinically significant aminoglycosides, including kanamycin (B1662678), neomycin, and gentamicin (B1671437), incorporate the 2-deoxythis compound (B1221613) (2-DOS) core rather than this compound itself. nih.govwikipedia.orgrsc.org However, the biosynthetic pathways for both this compound and 2-DOS originate from glucose. In the case of streptomycin (B1217042), the this compound-related core is streptidine (B14820), which is synthesized from myo-inositol, a derivative of glucose. kegg.jp The pathway involves oxidation, transamination to form scyllo-inosamine, phosphorylation, and two separate transamidination steps using arginine. kegg.jp

For 2-DOS containing aminoglycosides, the biosynthesis also starts from a primary metabolite, typically D-glucose-6-phosphate. researchgate.net A key initial step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), a reaction catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS). researchgate.net This aminocyclitol intermediate then undergoes a series of enzymatic reactions, including transamination, oxidation, and reduction, to yield the 2-DOS core.

Once formed, the 2-DOS scaffold acts as an acceptor for glycosyltransferases (GTs), which attach one or more amino sugars at specific positions (C4, C5, or C6) of the ring. nih.gov This glycosylation is a critical step that defines the class and activity of the resulting antibiotic. For example, aminoglycosides are broadly classified as 4,5-disubstituted or 4,6-disubstituted 2-DOS derivatives based on the attachment points of the sugar moieties. researchgate.net The specific sugars and their linkages are determined by the battery of enzymes encoded within the biosynthetic gene cluster (BGC) of the producing organism, often a species of Streptomyces or Micromonospora. nih.govwikipedia.org

Enzymatic Assembly and Tailoring Modifications of this compound-Containing Natural Products

The structural diversity of this compound-derived natural products is generated by a suite of enzymatic assembly and tailoring modifications. nih.gov After the initial glycosylation of the this compound or 2-DOS core, the pseudosaccharide intermediate undergoes various modifications, including methylation, acetylation, phosphorylation, and nucleotidylation. nih.govnih.gov These modifications are catalyzed by specific "tailoring enzymes" that fine-tune the structure and function of the final molecule.

Key enzymes in this process include:

Aminotransferases: These enzymes, often dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), are crucial for introducing amino groups onto the cyclitol ring and the sugar moieties, a defining feature of aminoglycosides. nih.gov An L-glutamine:aminocyclitol aminotransferase has been identified as a common enzyme in the biosynthesis of all major aminoglycosides. nih.gov

Glycosyltransferases (GTs): These enzymes catalyze the attachment of sugar units to the aminocyclitol core, forming the characteristic glycosidic bonds. researchgate.net

Methyltransferases: Using S-adenosylmethionine (SAM) as a methyl donor, these enzymes add methyl groups to specific amino or hydroxyl functions. nih.govnih.gov For instance, N-methyltransferases are involved in the biosynthesis of hygromycin B and spectinomycin (B156147). nih.gov

Kinases and Phosphatases: Phosphorylation and dephosphorylation steps are critical for activating intermediates and for the final maturation of the antibiotic. researchgate.net For example, ATP:aminocyclitol kinases phosphorylate hydroxyl groups on the this compound ring. researchgate.net The final intermediate in streptomycin biosynthesis, streptomycin-6-phosphate, is activated by a phosphatase. uniprot.org

Aminoglycoside Modifying Enzymes (AMEs): In the context of antibiotic resistance, bacteria have evolved enzymes that inactivate aminoglycosides. nih.gov These AMEs, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), catalyze modifications at various hydroxyl or amino groups on the 2-deoxythis compound nucleus or sugar moieties, preventing the antibiotic from binding to its ribosomal target. nih.gov

| Enzyme Class | Function in Biosynthesis | Example(s) |

|---|---|---|

| Aminotransferases | Introduction of amino groups | L-glutamine:aminocyclitol aminotransferase, GenS2 nih.govnih.gov |

| Glycosyltransferases | Attachment of sugar moieties | KanM2 researchgate.net |

| Methyltransferases | Addition of methyl groups | GenN, this compound N-methyltransferases nih.govnih.gov |

| Kinases | Phosphorylation of intermediates | ATP:aminocyclitol kinase researchgate.net |

| Phosphatases | Removal of phosphate groups | Streptomycin 6-phosphate phosphatase researchgate.net |

| Dehydrogenases/Oxidases | Oxidation of hydroxyl groups | BtrN, GenD2 nih.govresearchgate.net |

Metabolic Engineering and Synthetic Biology Approaches for Diversifying this compound-Derived Compounds

Advances in metabolic engineering and synthetic biology have provided powerful tools to manipulate the biosynthetic pathways of this compound-containing compounds. nih.govnih.gov These approaches aim to generate novel derivatives with improved properties, such as enhanced potency, broadened spectrum of activity, or the ability to overcome antibiotic resistance. nih.govresearchgate.net

Key strategies include:

Heterologous Expression: Biosynthetic gene clusters (BGCs) for aminoglycosides can be transferred from their native producers into more genetically tractable and faster-growing host organisms like E. coli or other Streptomyces species. nih.govmdpi.com This facilitates easier genetic manipulation and can lead to increased production yields.

Combinatorial Biosynthesis: This technique involves mixing and matching genes from different biosynthetic pathways to create novel combinations. nih.govresearchgate.net For example, introducing glycosyltransferases with relaxed substrate specificity or tailoring enzymes from different pathways can lead to the production of hybrid aminoglycosides with new sugar decorations or modification patterns. researchgate.net The substrate promiscuity of some biosynthetic enzymes, such as the kanamycin biosynthetic enzymes, makes this a particularly promising approach. nih.gov

Precursor-Directed Biosynthesis: This method involves feeding synthetic, non-native analogs of biosynthetic intermediates to a mutant strain blocked in the early stages of its pathway. The strain's enzymes may then process the analog, incorporating it into the final structure to create a novel compound. researchgate.net

Pathway Engineering: This involves the targeted modification of the biosynthetic pathway within the native or a heterologous host. nih.gov This can include deleting genes to prevent certain modifications, overexpressing genes to increase flux towards a desired product, or introducing new genes to add novel functionalities. For example, integrating the genes for S-4-amino-2-hydroxybutyric acid (AHBA) biosynthesis into the kanamycin pathway led to the production of the semisynthetic antibiotic amikacin (B45834) and a new analog, 1-N-AHBA-kanamycin X. nih.gov

| Strategy | Description | Outcome/Example |

|---|---|---|

| Heterologous Expression | Expressing a BGC in a non-native host organism. | Production of gentamicin precursors in Streptomyces venezuelae. nih.gov |

| Combinatorial Biosynthesis | Combining enzymes from different biosynthetic pathways. | Generation of 3′-deoxykanamycins by incorporating apramycin (B1230331) genes into a kanamycin producer. researchgate.net |

| Precursor-Directed Biosynthesis | Feeding synthetic analogs to a mutant strain. | Production of hybrimycins A and B by feeding this compound and 2-epi-streptamine. researchgate.net |

| Pathway Engineering | Targeted genetic modification of a biosynthetic pathway. | Production of amikacin by integrating AHBA biosynthesis genes into the kanamycin pathway. nih.gov |

Identification and Characterization of Novel Natural Products Incorporating this compound Substructures

The search for novel bioactive compounds remains a critical endeavor in the face of rising antimicrobial resistance. mdpi.com Modern discovery platforms combine genomic and metabolomic approaches to identify new natural products, including those with this compound substructures. nih.gov

Genome mining involves scanning bacterial genomes for uncharacterized biosynthetic gene clusters (BGCs) that have the potential to produce novel secondary metabolites. nih.gov By identifying genes homologous to those involved in known aminoglycoside biosynthesis (e.g., genes for 2-DOS synthesis), researchers can prioritize organisms for further investigation. nih.gov

A powerful example of creating novel this compound-containing compounds comes from precursor-directed biosynthesis. In one study, a mutant of Streptomyces fradiae, which normally produces neomycin, was unable to synthesize its native 2-deoxythis compound core. researchgate.net When this mutant was supplied with chemically synthesized this compound and 2-epi-streptamine, it incorporated these alternative aminocyclitols into the neomycin biosynthetic pathway. researchgate.net This resulted in the production of four new antibiotics, which were named hybrimycins A (from this compound) and hybrimycins B (from 2-epi-streptamine). researchgate.net The structures of these novel compounds were confirmed using mass spectrometry and nuclear magnetic resonance (NMR), demonstrating a viable method for generating new antibiotic scaffolds. researchgate.net This approach highlights how manipulating the precursor supply can lead to the discovery and characterization of previously unknown natural products.

Emerging Research Directions and Future Perspectives in Streptamine Chemistry

Bioorthogonal Chemical Applications of Streptamine Derivatives

Bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes, presents a significant emerging area for this compound derivatives. These reactions are crucial for applications such as live cellular labeling, imaging, and targeted drug delivery. While specific examples of this compound derivatives being directly employed in bioorthogonal reactions are still nascent, the broader field of click chemistry, which encompasses bioorthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a framework for future development wikipedia.org. The inherent functional groups on this compound scaffolds could potentially be modified to incorporate bioorthogonal handles, allowing for precise conjugation to biomolecules or targeted activation of prodrugs. Research in this area could lead to the development of this compound-based probes for biological imaging or drug delivery systems that are activated only at specific cellular sites otago.ac.nzcas.orgnih.govresearchgate.netnih.gov.

Supramolecular Chemistry and Self-Assembly of this compound Frameworks

The complex, polyhydroxylated, and polyaminated structure of this compound makes it an attractive candidate for supramolecular chemistry, focusing on molecular recognition and self-assembly. Supramolecular chemistry deals with the intermolecular bond and the structures and functions of entities formed by the association of two or more chemical species researchgate.net. This compound's multiple hydrogen bonding sites and defined spatial arrangement of functional groups could facilitate the formation of ordered supramolecular assemblies, such as frameworks, gels, or molecular capsules. These self-assembled structures can exhibit unique properties and find applications in areas like molecular sensing, catalysis, or as advanced drug delivery vehicles. While direct research on this compound self-assembly is limited, related aminocyclitols and carbohydrate-based structures are being explored for their self-assembly capabilities, suggesting a promising avenue for this compound aksaray.edu.trnih.govresearchgate.netrsc.org.

Green Chemistry Principles in the Sustainable Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. Traditional synthetic routes can be complex and involve multiple steps, potentially generating significant waste. Emerging research is exploring more sustainable approaches, focusing on atom economy, reduced solvent usage, and milder reaction conditions. For instance, efforts are being made to develop efficient and scalable routes to key intermediates like orthogonally protected 2-deoxythis compound (B1221613), a scaffold for generating RNA-targeting ligands researchgate.netacs.org. The development of "click chemistry" itself is aligned with green chemistry principles due to its efficiency and reduced byproducts wikipedia.org. Future research could focus on biocatalytic methods, flow chemistry, or the use of renewable feedstocks to synthesize this compound analogues in an environmentally conscious manner frontiersin.orgnih.gov.

Table 1: Comparison of Green Synthesis Approaches for this compound Analogues

| Approach | Key Features | Potential Benefits |

| Click Chemistry | High yield, high selectivity, minimal byproducts, often uses mild conditions (e.g., CuAAC, SPAAC) wikipedia.org. | Efficient coupling, reduced waste, versatile for functionalization. |

| Biocatalysis | Use of enzymes for specific transformations, often in aqueous media, mild conditions, high selectivity. | Reduced hazardous waste, energy efficiency, high enantioselectivity. |

| Flow Chemistry | Continuous processing, better control over reaction parameters, enhanced safety, potential for miniaturization and reduced solvent use. | Improved efficiency, scalability, safety, and reduced environmental footprint. |

| Renewable Feedstocks | Synthesis from biomass-derived precursors, reducing reliance on petrochemicals. | Sustainability, reduced carbon footprint. |

| Optimized Synthetic Routes | Streamlined multi-step syntheses with improved yields and reduced reagent usage (e.g., synthesis of protected 2-deoxythis compound) researchgate.netacs.org. | Increased efficiency, reduced cost, less waste generation. |

Exploration of this compound Scaffolds in Advanced Materials Science (Theoretical/Design)

The unique structural features of this compound scaffolds lend themselves to theoretical design and exploration in advanced materials science. While direct experimental realization might be in early stages, the potential exists to incorporate this compound units into novel polymeric materials, hydrogels, or composite structures. These materials could be designed for specific applications such as biosensing, controlled drug release, or as components in advanced tissue engineering scaffolds mdpi.commdpi.comfrontiersin.orgunitn.itresearchgate.net. The inherent chirality and multiple functionalization points of this compound could allow for precise control over material properties, including mechanical strength, porosity, and surface chemistry. Theoretical modeling and computational design are key to exploring these possibilities, predicting how this compound-based structures might self-assemble or interact within complex material matrices.

Compound Names Mentioned:

this compound

2-Deoxythis compound

Actinamine

Scyllo-inosatriamine-1,3,5

Neamine

Tobramycin

Hybrimycin A1

Paromomycin

Neomycin

Fortamine

Hygromycin B

Lincomycin

Clindamycin

Acarbose

Vitamin C

Fmoc-phenylalanine

Fmoc-leucine

Thiophene-based α-cyanostyrene-derivative (TPPA)

Pillar researchgate.netarene (P5)

Benzenesulfonamide derivatives

N-acyl tryptamines

Glycopeptide antibiotics

Benzoxaboroles

Triazoles

Tetrazines

Azides

Alkynes

Trans-cyclooctenes (TCO)

DIFO (difluorooctyne)

Q & A

Basic Research Questions

Q. How can researchers determine the stereochemical configuration of streptamine and its derivatives using spectroscopic methods?

- Methodological Answer: this compound's stereochemistry is resolved via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, H-NMR and C-NMR can identify hydroxyl and amino group orientations by comparing chemical shifts to known standards like 2-epi-streptamine . X-ray crystallography may further validate spatial arrangements when crystalline samples are available.

Q. What are the standard synthetic routes for this compound production in microbial systems?

- Methodological Answer: this compound is biosynthesized via Streptomyces fradiae mutants using mutasynthesis. Key steps include:

- Culturing mutants deficient in aminocyclitol biosynthesis.

- Supplementing with precursor analogs (e.g., 2,5-dideoxythis compound) to yield hybrid antibiotics like hybrimycins .

- Purification via ion-exchange chromatography and structural confirmation through MS/NMR .

Advanced Research Questions

Q. How can mutasynthesis be optimized to produce novel this compound analogs with enhanced bioactivity?

- Methodological Answer:

- Strain Engineering: Use CRISPR-Cas9 to knockout competing biosynthetic pathways in Streptomyces spp., forcing reliance on exogenous precursors .

- Precursor Screening: Test halogenated or methylated analogs (e.g., 6-bromothis compound) to alter antibiotic binding affinity .

- Yield Improvement: Optimize fermentation conditions (pH, temperature) and use fed-batch bioreactors to maximize analog production .

Q. What analytical challenges arise in validating this compound purity, and how can they be addressed?

- Methodological Answer:

- Impurity Profiling: Use high-performance liquid chromatography (HPLC) with UV/fluorescence detection to separate this compound from byproducts like mono-N-methyldeoxythis compound. Reference standards are critical for quantification .

- Nitrosamine Risk: Apply EMA guidelines for nitrosamine assessment: if synthesis conditions (e.g., acidic pH) favor nitrosation, use LC-MS/MS to detect trace impurities .

Q. How can hybrid compounds integrating this compound be designed to overcome antibiotic resistance?

- Methodological Answer:

- Scaffold Hybridization: Combine this compound’s aminocyclitol core with moieties from other antibiotics (e.g., β-lactams) via modular synthesis. For example, nebrosamine derivatives incorporate additional hydroxyl groups to enhance target binding .

- Structure-Activity Relationship (SAR) Studies: Use molecular docking to predict interactions with bacterial ribosomes and prioritize analogs for in vitro testing .

Q. How should contradictions in bioactivity data among this compound derivatives be resolved?

- Methodological Answer:

- Meta-Analysis: Aggregate data from mutasynthesis studies (e.g., hybrimycin A vs. B2) and stratify by structural features (e.g., hydroxylation patterns) .

- In Silico Modeling: Compare molecular dynamics simulations with experimental MIC values to identify critical functional groups .

Methodological Considerations

- Data Precision: Report numerical data (e.g., MIC values) to three significant figures, reflecting instrument precision .

- Statistical Rigor: Use ANOVA or non-parametric tests to compare analog efficacy, specifying p-value thresholds (e.g., p < 0.01) .

- Reproducibility: Document fermentation and purification protocols in line with EMA’s "risk-based" impurity assessment framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。